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Compound of Interest

Compound Name: Bombinin H7

Cat. No.: B12370132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial peptide

Bombinin H7, detailing its activity, potential applications in antibiotic development, and

protocols for its evaluation.

Introduction to Bombinin H7
Bombinin H7 is a member of the Bombinin H family of antimicrobial peptides (AMPs),

originally isolated from the skin secretions of the European yellow-bellied toad, Bombina

variegata.[1] Like other members of this family, Bombinin H7 is a hydrophobic and hemolytic

peptide. The Bombinin H family is characterized by peptides that are typically 17 to 20 amino

acids in length and possess a net positive charge, contributing to their interaction with

negatively charged bacterial membranes.[1][2]

A unique feature of some Bombinin H peptides is the presence of a D-amino acid at the second

position, resulting from post-translational modification.[1][2] This structural variation can

influence the peptide's biological activity and stability. Bombinins H have demonstrated activity

against both Gram-positive and Gram-negative bacteria, as well as fungi, making them

interesting candidates for the development of novel antimicrobial agents.[1][2]
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The primary mechanism of action for Bombinin H peptides, including H7, is the disruption of the

bacterial cell membrane.[3] This interaction is initiated by the electrostatic attraction between

the cationic peptide and the anionic components of the bacterial membrane, such as

lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive

bacteria.

Upon accumulation on the bacterial surface, Bombinin H7 is thought to insert into the lipid

bilayer, leading to membrane permeabilization and the formation of pores or channels. This

disruption of the membrane integrity leads to the leakage of essential intracellular contents,

dissipation of the membrane potential, and ultimately, cell death.
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Mechanism of Action: Bombinin H7 Membrane Disruption
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Caption: Mechanism of Bombinin H7 action on bacterial membranes.
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Antimicrobial Spectrum and Efficacy
The antimicrobial activity of Bombinin H7 and its isomers has been evaluated against a range

of microorganisms. The following table summarizes the Minimum Inhibitory Concentration

(MIC) values, which represent the lowest concentration of the peptide that inhibits the visible

growth of a microorganism.

Microorganism Type
Bombinin H6 (L-
isomer) MIC (µM)

Bombinin H7 (D-
isomer) MIC (µM)

Bacillus megaterium Gram-positive 12.5 6.25

Staphylococcus

aureus
Gram-positive >100 100

Escherichia coli Gram-negative 50 25

Pseudomonas

aeruginosa
Gram-negative >100 100

Yersinia

pseudotuberculosis
Gram-negative 100 50

Data sourced from Miele et al., 2000, Peptides.

Hemolytic and Cytotoxic Activity
A critical aspect of developing antimicrobial peptides for therapeutic use is their selectivity for

microbial cells over host cells. Bombinin H peptides are known to exhibit hemolytic activity. The

hemolytic potential is typically quantified as the concentration of the peptide that causes 50%

lysis of red blood cells (HC50).

Peptide
Hemolytic Activity (Lysis of horse
erythrocytes)

Bombinin H6 ~40% lysis at 100 µM

Bombinin H7 ~60% lysis at 100 µM
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Data interpreted from graphical representations in Miele et al., 2000, Peptides.

Experimental Protocols
Detailed protocols for the evaluation of Bombinin H7's antimicrobial and cytotoxic properties

are provided below.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of Bombinin H7
against bacterial strains.
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Experimental Workflow: MIC Assay
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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
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Materials:

Bombinin H7 (lyophilized powder)

Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

Bacterial strains (e.g., E. coli, S. aureus)

Sterile 96-well microtiter plates

Spectrophotometer or plate reader (optional)

Sterile pipette tips and tubes

Procedure:

Peptide Preparation:

Reconstitute lyophilized Bombinin H7 in sterile distilled water to create a stock solution

(e.g., 1 mg/mL).

Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of

concentrations to be tested (e.g., 200 µM to 0.39 µM).

Bacterial Inoculum Preparation:

From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase

(typically 2-6 hours).

Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland

standard (approximately 1.5 x 10^8 CFU/mL).

Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of

approximately 1.5 x 10^6 CFU/mL. Further dilute 1:3 to get a final concentration of 5 x

10^5 CFU/mL in the wells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b12370132?utm_src=pdf-body
https://www.benchchem.com/product/b12370132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Setup:

In a 96-well plate, add 50 µL of MHB to all wells.

Add 50 µL of the appropriate Bombinin H7 dilution to each well in a row, creating a final

volume of 100 µL and the desired final peptide concentration.

Include a positive control well (bacteria with no peptide) and a negative control well (MHB

with no bacteria).

Add 50 µL of the diluted bacterial suspension to each well (except the negative control),

bringing the final volume to 150 µL.

Incubation and Reading:

Cover the plate and incubate at 37°C for 18-24 hours.

After incubation, determine the MIC by visually inspecting for the lowest concentration of

Bombinin H7 that completely inhibits bacterial growth.

Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is

the lowest concentration at which the OD is comparable to the negative control.

Protocol 2: Hemolysis Assay
This protocol measures the hemolytic activity of Bombinin H7 against red blood cells.
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Experimental Workflow: Hemolysis Assay
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Caption: Workflow for the Hemolysis Assay.
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Materials:

Bombinin H7

Freshly drawn red blood cells (e.g., horse, human) in an anticoagulant

Phosphate-buffered saline (PBS), pH 7.4

Triton X-100 (1% v/v in PBS for 100% hemolysis control)

Sterile microcentrifuge tubes and 96-well plates

Spectrophotometer or plate reader

Procedure:

Red Blood Cell (RBC) Preparation:

Centrifuge the whole blood at 1,000 x g for 10 minutes.

Aspirate the supernatant and buffy coat.

Resuspend the RBC pellet in 5-10 volumes of cold PBS and centrifuge again.

Repeat the washing step two more times.

Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

Assay Setup:

Prepare serial dilutions of Bombinin H7 in PBS in a 96-well plate.

Add 100 µL of the 2% RBC suspension to each well containing the peptide dilutions.

Include a negative control (RBCs in PBS only) for 0% hemolysis and a positive control

(RBCs in 1% Triton X-100) for 100% hemolysis.

Incubation and Measurement:
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Incubate the plate at 37°C for 1 hour with gentle agitation.

Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

Carefully transfer the supernatant to a new 96-well plate.

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount

of hemoglobin released.

Calculation:

Calculate the percentage of hemolysis using the following formula: % Hemolysis =

[(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x

100

Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of Bombinin H7 against mammalian cell lines.
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Experimental Workflow: MTT Cytotoxicity Assay
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Caption: Workflow for the MTT Cytotoxicity Assay.
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Materials:

Bombinin H7

Mammalian cell line (e.g., HeLa, HEK293)

Complete cell culture medium (e.g., DMEM with 10% FBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Sterile 96-well cell culture plates

Plate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Peptide Treatment:

Prepare serial dilutions of Bombinin H7 in serum-free medium.

Remove the medium from the wells and replace it with 100 µL of the peptide dilutions.

Include control wells with cells in medium only (100% viability) and wells with medium only

(background).

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
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MTT Addition and Incubation:

Add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

Solubilization and Measurement:

Carefully remove the medium containing MTT.

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a plate reader.

Calculation:

Calculate the percentage of cell viability using the following formula: % Cell Viability =

[(Abs_sample - Abs_background) / (Abs_control - Abs_background)] x 100

Conclusion and Future Directions
Bombinin H7 demonstrates notable antimicrobial activity against a range of bacteria,

particularly its D-isomer form. However, its therapeutic potential may be limited by its hemolytic

activity. Future research should focus on structure-activity relationship studies to design

Bombinin H7 analogs with reduced cytotoxicity while maintaining or enhancing antimicrobial

potency. The synergistic effects of Bombinin H7 with conventional antibiotics could also be a

promising avenue for overcoming antibiotic resistance. The protocols provided herein offer a

standardized framework for the continued investigation of Bombinin H7 and its derivatives in

the quest for novel antibiotic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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